molecular formula C3H7BrO2S2 B12351847 Methanesulfonothioic acid, S-(2-bromoethyl) ester

Methanesulfonothioic acid, S-(2-bromoethyl) ester

Cat. No.: B12351847
M. Wt: 219.1 g/mol
InChI Key: YMXDGRXCNRNUFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonothioic acid, S-(2-bromoethyl) ester can be synthesized through the reaction of methanesulfonothioic acid with 2-bromoethanol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonothioic acid, S-(2-bromoethyl) ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonothioic acid, S-(2-bromoethyl) ester is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable mixed disulfide linkages. This property makes it particularly valuable in the study of protein structure and function, as well as in the development of enzyme inhibitors .

Properties

IUPAC Name

1-bromo-2-methylsulfonylsulfanylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2S2/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDGRXCNRNUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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